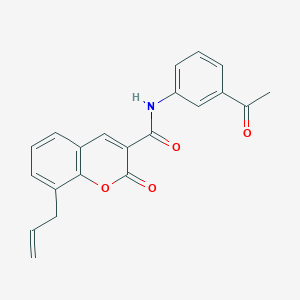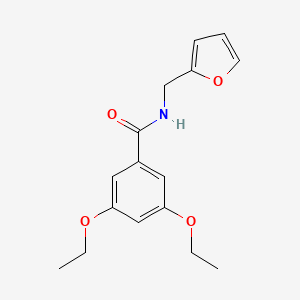
N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide, also known as PACC, is a synthetic compound that belongs to the family of chromene derivatives. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide has shown promising results in various scientific research applications. In cancer research, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide is not fully understood, but studies suggest that it interacts with various cellular targets to exert its therapeutic effects. In cancer cells, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. Inflammatory cells, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide inhibits the NF-κB pathway, which is a key regulator of inflammation. In the brain, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide has various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide induces cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In inflammatory cells, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide inhibits the production of pro-inflammatory cytokines, which reduces inflammation. In the brain, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide reduces oxidative stress and inflammation, which protects against neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide has some limitations, such as its low yield, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research and development of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide. First, further studies are needed to elucidate the precise mechanism of action of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide in different target cells and tissues. Second, the efficacy and safety of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide should be tested in preclinical and clinical trials to determine its therapeutic potential in various diseases. Third, the synthesis method of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide should be optimized to increase its yield and reduce the cost of production. Finally, the structure-activity relationship of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide should be investigated to design more potent and selective derivatives.
Conclusion:
In conclusion, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. The synthesis method of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide involves the reaction of 3-acetylphenol with allyl bromide and salicylaldehyde. N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide exerts its therapeutic effects by interacting with various cellular targets, including the caspase, Akt/mTOR, NF-κB, and Nrf2 pathways. N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide has various biochemical and physiological effects, depending on the target cells and tissues. N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility, but also has some limitations, such as its low yield. Finally, there are several future directions for the research and development of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide, including further studies on its mechanism of action, preclinical and clinical trials, optimization of its synthesis method, and investigation of its structure-activity relationship.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide involves the reaction of 3-acetylphenol with allyl bromide in the presence of potassium carbonate to form 3-(allyloxy)acetophenone. This intermediate is then reacted with salicylaldehyde in the presence of sodium ethoxide to form the final product, N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide. The yield of N-(3-acetylphenyl)-8-allyl-2-oxo-2H-chromene-3-carboxamide is around 56% with a purity of 98%.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-3-6-14-7-4-9-16-12-18(21(25)26-19(14)16)20(24)22-17-10-5-8-15(11-17)13(2)23/h3-5,7-12H,1,6H2,2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFTYICVLYBRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)



![N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5738266.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5738272.png)
![2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5738278.png)


![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5738316.png)
![3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide](/img/structure/B5738326.png)
